molecular formula C18H15NO3S B2584615 Ethyl 2-benzamido-1-benzothiophene-3-carboxylate CAS No. 355001-75-1

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate

Cat. No.: B2584615
CAS No.: 355001-75-1
M. Wt: 325.38
InChI Key: TVHMRVBYVBVMES-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate is a versatile chemical compound extensively used in diverse scientific research. Its unique molecular structure enables its application in various fields, including pharmaceutical drug development, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-1-benzothiophene-3-carboxylate typically involves a multicomponent reaction. One common method is the cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ethyl isothiocyanate, followed by acylation with chloroacetyl chloride in dichloromethane and triethylamine . Another approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate is extensively used in scientific research due to its unique properties. Some of its applications include:

    Pharmaceutical Drug Development: The compound serves as a scaffold for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Materials Science: It is used in the design and synthesis of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound is a valuable intermediate in the synthesis of various organic molecules, enabling the construction of complex chemical structures.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound shares a similar benzothiophene core but differs in its functional groups.

    Ethyl 2-(benzoylamino)-1-benzothiophene-3-carboxylate: Another closely related compound with slight variations in its substituents.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research fields.

Biological Activity

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-oxo-1-benzothiophene-3-carboxylate with benzoyl chloride in the presence of a base like triethylamine. This method allows for the formation of the desired benzamido group, which is crucial for its biological activity. The synthetic route can be optimized for industrial production using continuous flow reactors to enhance yield and consistency.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. Below are some key findings:

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit antimicrobial properties against drug-resistant strains of Staphylococcus aureus. In a study involving a series of substituted benzo[b]thiophenes, several compounds demonstrated significant inhibitory effects on bacterial growth, highlighting their potential as new therapeutic agents .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The benzamido group is thought to enhance the compound's ability to interact with cellular targets, leading to increased cytotoxicity against tumor cells .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated pain.
  • Cellular Signaling Modulation : It can alter cell signaling pathways that regulate cell survival and apoptosis, making it a candidate for cancer therapy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Antimicrobial Screening : A study screened various benzothiophene derivatives against S. aureus and identified this compound as one of the most potent inhibitors, showcasing its potential in treating infections caused by resistant bacteria .
  • Cancer Cell Line Testing : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
AntimicrobialEffective against S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits inflammatory enzymes

Properties

IUPAC Name

ethyl 2-benzamido-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-2-22-18(21)15-13-10-6-7-11-14(13)23-17(15)19-16(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHMRVBYVBVMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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